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Compound of Interest

Compound Name: 4,6-Dibromopicolinonitrile

Cat. No.: B6590811

Abstract

4,6-Dibromopicolinonitrile is a halogenated pyridine derivative that serves as a pivotal
intermediate in the synthesis of complex organic molecules. Its unique electronic structure,
characterized by an electron-deficient pyridine ring substituted with two bromine atoms and a
nitrile group, imparts specific reactivity that is highly valuable for researchers in medicinal
chemistry, agrochemicals, and materials science. This technical guide provides a
comprehensive overview of the core physical, chemical, and spectroscopic properties of 4,6-
Dibromopicolinonitrile, offering practical insights into its handling, analysis, and synthetic
utility. The document is structured to provide researchers, scientists, and drug development
professionals with the foundational knowledge required to effectively utilize this versatile
chemical building block.

Compound Identification and Molecular Structure

The fundamental identity of a chemical reagent is the cornerstone of its application. 4,6-
Dibromopicolinonitrile is systematically named 4,6-Dibromo-2-pyridinecarbonitrile.[1] The
structure consists of a pyridine ring with bromine atoms at the 4 and 6 positions and a nitrile
functional group at the 2 position. This arrangement is critical to its chemical behavior.
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Identifier Data Source(s)
4,6-dibromopyridine-2-
IUPAC Name o N/A
carbonitrile
4,6-Dibromo-2-
Synonym(s) o o [1]
pyridinecarbonitrile
CAS Number 1206247-80-4 [1][2]
MDL Number MFCD14582070 [2]
Molecular Formula CeH2Br2N: [1]
Molecular Weight 261.90 g/mol [1112]
SMILES N#CC1=NC(Br)=CC(Br)=C1 [1]

Physical and Computational Properties

The physical state and solubility parameters dictate the experimental conditions for reactions

and purification. While some properties are empirically determined, computational predictions

provide valuable estimates for handling and experimental design.

Table of Physical Properties

Property Value Notes
) Assumed based on typical
Appearance Solid (form may vary) )
small organic molecules.
) As supplied by commercial
Purity >95%
vendors.[1]
Boiling Point 300.8 £ 37.0 °C Predicted value.[2]
Density 2.19+£0.1 g/cm3 Predicted value.[2]

Table of Computational Properties

Computational descriptors help predict a molecule's behavior in biological and chemical

systems, such as membrane permeability and solvent partitioning.
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Descriptor Value Implication
Topological Polar Surface Area Suggests moderate cell
pelog 36.68 A2 9 -
(TPSA) permeability.[1]
LogP (Octanol/Water Partition 0 478 Indicates moderate lipophilicity.
Coeff.) ' [1]

The two nitrogen atoms can

Hydrogen Bond Acceptors 2

accept H-bonds.[1]

No hydrogen atoms are
Hydrogen Bond Donors 0 attached to electronegative

atoms.[1]

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in synthesis. The following sections detail the
expected spectroscopic signatures for 4,6-Dibromopicolinonitrile, which are essential for its
identification and quality control.

e 'H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic.
Due to the molecule's substitution pattern, there are only two protons on the aromatic ring.
These protons are in different chemical environments and should appear as two distinct
signals, likely singlets or narrowly split doublets (due to small 4-bond coupling, J_HH_), in
the downfield aromatic region (typically & 7.5-8.5 ppm). The electron-withdrawing effects of
the nitrile group and bromine atoms will deshield these protons, shifting them to a higher
chemical shift.

e 13C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals,
corresponding to each carbon atom in the molecule. Key diagnostic signals include:

o A signal for the nitrile carbon (-C=N) around & 115-120 ppm.

o Two signals for the carbons directly attached to the bromine atoms (C-Br), which will be
shifted relative to unsubstituted pyridine carbons.

o Three additional signals for the remaining carbons of the pyridine ring.
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« Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the presence
of the nitrile functional group. The spectrum should exhibit:

o Asharp, strong absorption band in the range of 2240-2280 cm~* characteristic of a C=N
(nitrile) stretch.[3]

o Several bands in the 1400-1600 cm~1 region corresponding to the C=C and C=N
stretching vibrations of the pyridine ring.

o Absorptions in the fingerprint region (< 1000 cm~?) corresponding to C-Br stretching and
ring bending modes.

e Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and elemental
composition. For this compound, the key feature is the isotopic pattern of bromine.

o The molecular ion (M*) peak will appear as a cluster of peaks due to the two naturally
occurring isotopes of bromine (7°Br and 81Br in an approximate 1:1 ratio).

o The resulting pattern for a molecule with two bromine atoms will show three main peaks:
M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. This pattern is a
definitive confirmation of the presence of two bromine atoms in the molecule.

Chemical Reactivity and Synthetic Potential

The reactivity of 4,6-Dibromopicolinonitrile is governed by the electron-deficient nature of the
pyridine ring, a result of the electronegative ring nitrogen and the attached electron-withdrawing
groups.

» Nucleophilic Aromatic Substitution (S_N_Ar): The bromine atoms at the 4 and 6 positions are
activated towards nucleophilic displacement. This is the most significant aspect of the
molecule's chemistry, allowing for the sequential and selective introduction of various
nucleophiles (e.g., amines, alkoxides, thiols). This property makes it an exceptionally
valuable intermediate for building molecular diversity in drug discovery and agrochemical
development programs.[2]

« Stability: The compound is chemically stable under standard ambient conditions.[4] However,
it is incompatible with strong oxidizing agents.
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o Modification of the Nitrile Group: The nitrile group can undergo various chemical
transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further
expanding its synthetic utility.

Representative Synthetic Workflow

While multiple synthetic routes may exist, a common strategy for producing such halogenated
picolinonitriles involves the construction and subsequent halogenation of the pyridine core. The
following diagram illustrates a conceptual workflow for the synthesis and purification of 4,6-

Dibromopicolinonitrile.
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Caption: Conceptual workflow for the synthesis and purification of 4,6-Dibromopicolinonitrile.
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Step-by-Step Protocol (lllustrative)

Reaction Setup: In a three-necked flask equipped with a reflux condenser and under an inert
atmosphere (e.g., nitrogen or argon), the starting material (e.g., 4,6-dihydroxypicolinonitrile)
is suspended in an excess of a brominating agent like phosphorus oxybromide (POBrs).

Reaction Execution: The mixture is heated to reflux (typically >100 °C) for several hours until
TLC or LC-MS analysis indicates the complete consumption of the starting material.

Workup: After cooling to room temperature, the reaction mixture is carefully poured onto
crushed ice to quench the excess brominating agent. This step should be performed in a
well-ventilated fume hood.

Extraction: The aqueous mixture is neutralized with a base (e.g., solid NaHCOs or aqueous
NaOH) and extracted several times with an organic solvent such as ethyl acetate or
dichloromethane.

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,
and concentrated under reduced pressure. The resulting crude solid is then purified by flash
column chromatography on silica gel to yield the pure product.

Verification: The structure and purity of the final product are confirmed using the
spectroscopic methods detailed in Section 3.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While a specific safety data sheet

(SDS) for this compound should always be consulted, the following general precautions for

halogenated aromatic compounds apply.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety goggles, and a lab coat when handling the compound.[5]

Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust or fumes.[5] Avoid contact with skin and eyes. Wash hands
thoroughly after handling.[5]
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o First Aid Measures:

o Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated
clothing.[5]

o Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids open.
Seek medical attention.[5]

o Inhalation: Move the victim to fresh air. If breathing is difficult, provide respiratory support.

[5]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-
term stability and to prevent degradation, storage at 2-8°C under an inert gas atmosphere is
recommended.[2]

Conclusion

4,6-Dibromopicolinonitrile is a highly functionalized building block with well-defined physical
and chemical properties. Its key attributes—specifically the activated bromine atoms ripe for
nucleophilic substitution and the synthetically versatile nitrile group—make it a powerful tool for
constructing novel molecular architectures. The distinct spectroscopic signatures provide a
reliable means of identification and quality control. By understanding the principles of its
reactivity and adhering to safe handling protocols, researchers can effectively leverage this
compound to advance projects in drug discovery, agrochemical synthesis, and materials

science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical
Properties of 4,6-Dibromopicolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b659081 1#physical-and-chemical-properties-of-4-6-

dibromopicolinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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